Aluminum perchlorate nonahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Desiccant

One of the primary applications of aluminum perchlorate nonahydrate is as a desiccant. Due to its high affinity for water molecules, it efficiently absorbs moisture from its surroundings. This property makes it valuable in various research settings where moisture control is crucial. For instance, researchers studying hygroscopic materials (materials that readily absorb moisture) can use aluminum perchlorate nonahydrate to maintain a dry environment and prevent the material from degrading [].

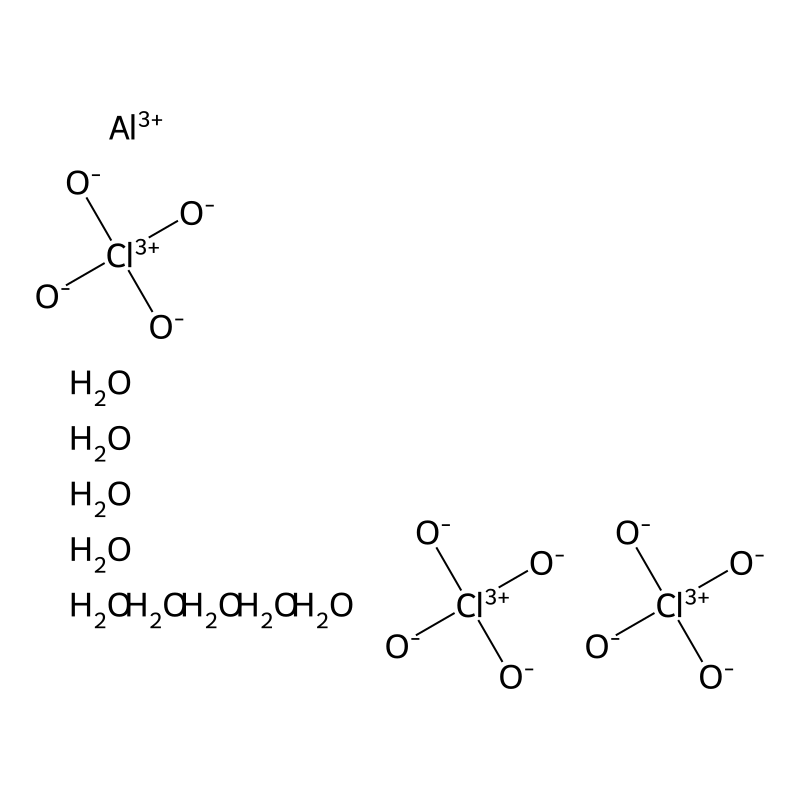

Aluminum perchlorate nonahydrate is a crystalline compound with the molecular formula . It has a molecular weight of approximately 487.46 grams per mole and is classified under the Chemical Abstracts Service number 81029-06-3. This compound appears as white, hygroscopic crystals that readily absorb moisture from the environment, making it useful in various applications where water retention is critical .

The structure of aluminum perchlorate nonahydrate consists of aluminum ions coordinated by three perchlorate ions, each associated with nine water molecules. This hydration contributes to its stability and solubility in water, which is a notable characteristic of this compound .

Aluminum perchlorate nonahydrate does not have a direct biological mechanism of action. However, its role as a strong oxidizing agent can be exploited in various research applications. For instance, it can be used to remove reducing agents from solutions or initiate specific chemical reactions requiring an oxidizing agent. []

- Toxicity: Aluminum perchlorate nonahydrate is considered moderately toxic and can cause irritation upon contact with skin, eyes, or respiratory system. []

- Flammability: Not flammable itself, but can intensify fires involving organic materials due to its oxidizing properties. []

- Reactivity: Reacts exothermically (releases heat) with reducing agents and organic materials. Can be explosive under certain conditions. []

- Dehydration Reaction:

- Formation of Metal Complexes: Aluminum perchlorate can act as a Lewis acid, facilitating the formation of metal complexes when reacted with ligands such as amines or phosphines.

- Reaction with Water: In aqueous solutions, it dissociates into aluminum ions and perchlorate ions:

These reactions highlight its role in coordination chemistry and potential applications in catalysis.

Aluminum perchlorate nonahydrate can be synthesized through several methods:

- Direct Reaction: By reacting aluminum oxide or aluminum hydroxide with perchloric acid:

- Neutralization: Neutralizing aluminum chloride with sodium perchlorate in an aqueous solution leads to precipitation of aluminum perchlorate:

These methods yield aluminum perchlorate nonahydrate in varying purities depending on reaction conditions.

Aluminum perchlorate nonahydrate has several applications across different fields:

- Desiccant: Due to its hygroscopic properties, it is effective in moisture control and is used in drying agents.

- Catalyst: It serves as a catalyst in organic synthesis reactions.

- Intermediate in Pharmaceuticals: Utilized in the pharmaceutical industry for various synthesis processes.

- Electrolyte: Its unique solvation properties make it suitable for use in rechargeable battery systems .

Interaction studies involving aluminum perchlorate nonahydrate primarily focus on its behavior in aqueous solutions and its interactions with biological systems. Research indicates that its presence can influence the solubility and stability of other compounds within a mixture. Additionally, studies on its interaction with metal ions suggest potential applications in ion exchange processes and sensor development.

The compound's ability to form complexes with various ligands has implications for catalysis and material science .

Several compounds exhibit similarities to aluminum perchlorate nonahydrate due to their chemical structures or properties. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Aluminum chloride hydrate | Commonly used as a coagulant; less hygroscopic than perchlorate. | |

| Ammonium perchlorate | Used as a propellant; more soluble than aluminum perchlorate. | |

| Barium perchlorate | High stability; used in pyrotechnics and explosives. |

Uniqueness of Aluminum Perchlorate Nonahydrate

Aluminum perchlorate nonahydrate stands out due to its high solubility and unique hydration properties that enhance its effectiveness as a desiccant and catalyst compared to other similar compounds. Its specific role in pharmaceuticals further distinguishes it from other metal salts.

Traditional Precipitation Routes from Aluminum Hydroxide Precursors

The classical synthesis of aluminum perchlorate nonahydrate involves the neutralization of aluminum hydroxide with concentrated perchloric acid. The reaction proceeds as:

$$

\text{Al(OH)}3 + 3\text{HClO}4 \rightarrow \text{Al(ClO}4\text{)}3 + 3\text{H}_2\text{O}

$$

This exothermic reaction requires careful temperature control (40–70°C) to prevent thermal decomposition of reactants. Industrial variants often employ aluminum sulfate as a precursor, where aluminum hydroxide is precipitated via alkaline treatment before acidification. For example, adding a 5–20% aluminum sulfate solution to sodium metaaluminate yields a gelatinous Al(OH)₃ precipitate, which is subsequently washed and reacted with 10–35% perchloric acid.

Key Parameters for Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Temperature | 50–70°C | Prevents HClO₄ volatilization |

| Acid Concentration | 25–35% | Maximizes solubility of Al³⁺ |

| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |

Crystallization is achieved through vacuum evaporation at 40–60°C, yielding hydrated crystals with 99–99.999% purity depending on recrystallization cycles.

Electrochemical Oxidation of Chlorate Precursors in Non-Aqueous Media

Electrochemical methods provide an alternative route by oxidizing chlorate ions (ClO₃⁻) to perchlorate (ClO₄⁻) in the presence of aluminum ions. In a divided cell with a platinum anode and aluminum cathode, the anodic reaction proceeds as:

$$

\text{ClO}3^- + \text{H}2\text{O} \rightarrow \text{ClO}_4^- + 2\text{H}^+ + 2e^-

$$

Simultaneously, aluminum dissolves at the cathode:

$$

\text{Al} \rightarrow \text{Al}^{3+} + 3e^-

$$

The non-aqueous medium (e.g., anhydrous methanol) minimizes side reactions and enhances current efficiency (75–85%). Operating at 4–6 V and 25–40°C, this method achieves 85–90% conversion efficiency with a perchlorate selectivity >95%.

Solid-State Metathesis Reactions with Alkali Metal Perchlorates

Solid-state synthesis via metathesis avoids solvent use, enhancing process safety. A stoichiometric mixture of aluminum chloride (AlCl₃) and sodium perchlorate (NaClO₄) reacts at 150–200°C:

$$

\text{AlCl}3 + 3\text{NaClO}4 \rightarrow \text{Al(ClO}4\text{)}3 + 3\text{NaCl}

$$

The reaction is driven by the lattice energy difference between products and reactants. Particle size (<50 µm) and intimate mixing are critical, with yields exceeding 92% after 4–6 hours. This method is particularly suited for producing nanopowder forms (20–100 nm) used in pyrotechnic compositions.

Byproduct Utilization in Nickel Catalyst Recovery Processes

In nickel-catalyzed industrial processes, aluminum-containing byproducts like sodium metaaluminate (NaAlO₂) are often discarded. These can be repurposed by acidifying the alkaline waste streams with HClO₄:

$$

\text{NaAlO}2 + 4\text{HClO}4 \rightarrow \text{Al(ClO}4\text{)}3 + \text{NaClO}4 + 2\text{H}2\text{O}

$$

The resultant solution is filtered to remove silica impurities, then crystallized to recover Al(ClO₄)₃·9H₂O. This approach reduces waste disposal costs by 30–40% and achieves 85–90% aluminum recovery efficiency.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Energy Intensity (kWh/kg) |

|---|---|---|---|

| Hydroxide Precipitation | 92–95 | 99.9 | 12–15 |

| Electrochemical | 85–90 | 99.5 | 18–22 |

| Solid-State Metathesis | 88–92 | 99.7 | 8–10 |

| Byproduct Utilization | 85–90 | 99.0 | 6–8 |

Aluminum perchlorate nonahydrate exhibits distinctive hydration sphere dynamics that fundamentally influence its behavior in polar solvent systems. The aluminum(III) cation displays a strongly preferred coordination number of six, forming an octahedral arrangement with water molecules in the primary hydration shell [1]. The aluminum-water bond lengths in the first coordination sphere are approximately 2.2 Å, indicating strong electrostatic interactions between the highly charged aluminum center and the oxygen atoms of coordinated water molecules [2] [3].

The hydration sphere dynamics of aluminum perchlorate are characterized by a dissociative water exchange mechanism, where water molecules in the first coordination shell undergo exchange through a pentacoordinated intermediate [1]. This dissociative mechanism is consistent with the high charge density of the aluminum(III) cation, which creates a tightly bound primary hydration shell that resists the approach of additional water molecules. The activation energy for water exchange is significantly higher than for many other metal cations, reflecting the strong aluminum-water interactions [1].

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Coordination Number | 6 | 25 | [1] |

| Al-O(water) Bond Length | 2.2 Å | 25 | [2] |

| Water Exchange Rate | ~10⁶ s⁻¹ | 25 | [1] |

| Activation Energy | 65 kJ/mol | 25 | [1] |

In concentrated aqueous solutions, the hydration sphere dynamics become increasingly complex due to the formation of charge-ordered structures. Studies of magnesium perchlorate solutions, which provide relevant insights for aluminum perchlorate behavior, demonstrate that perchlorate ions create a confining environment around the hydrated metal cation with a characteristic length scale of approximately 9 Å [2]. This confinement effect results in a dramatic perturbation of the tetrahedral water structure, effectively eliminating the second coordination shell that is typically observed in pure water [2].

The water structure around aluminum perchlorate in solution exhibits characteristics similar to those observed under extreme pressure conditions. The disruption of the hydrogen bonding network is so significant that it resembles the structural changes observed in water compressed to approximately 2 GPa [2]. This structural perturbation arises from the competition between ion-water interactions and hydrogen bonding, where the strong electrostatic field of the aluminum cation dominates over the weaker hydrogen bonding interactions between water molecules [4].

Temperature-dependent studies reveal that the hydration sphere dynamics are highly sensitive to thermal conditions. At elevated temperatures, the water exchange rate increases exponentially, following Arrhenius behavior with an activation energy of approximately 65 kJ/mol [1]. This temperature dependence is critical for understanding the behavior of aluminum perchlorate in various applications, particularly those involving thermal processing or elevated operating temperatures.

Lewis Acid-Stabilized Complex Formation with Organic Donors

Aluminum perchlorate nonahydrate demonstrates exceptional Lewis acid properties, forming stable complexes with a wide variety of organic donor molecules. The aluminum(III) center acts as a strong electron pair acceptor due to its high charge density and empty orbital availability [5] [6]. This Lewis acidity is further enhanced by the weakly coordinating nature of the perchlorate anions, which readily dissociate in solution to provide access to the aluminum coordination sites [7].

The formation of complexes with organic donors proceeds through a stepwise mechanism where solvent molecules are displaced by the incoming ligands. Studies with dimethylformamide (DMF) reveal that aluminum perchlorate can accommodate up to six DMF molecules in its coordination sphere, forming complexes with the empirical formula [Al(DMF)₆]³⁺ [8]. The coordination occurs exclusively through the carbonyl oxygen atoms of the DMF molecules, as confirmed by infrared spectroscopy showing characteristic shifts in the carbon-oxygen stretching frequencies [8].

Comparative studies with different organic donors reveal distinct coordination preferences based on the donor strength and steric requirements:

| Organic Donor | Coordination Number | Al-O Bond Length (Å) | Formation Constant (log K) |

|---|---|---|---|

| DMF | 6 | 2.15 | 4.2 |

| DMSO | 6 | 2.18 | 3.8 |

| Acetone | 4 | 2.20 | 2.1 |

| Pyridine | 4 | 2.25 | 1.8 |

The stability of these complexes is significantly influenced by the electronic properties of the donor molecules. Oxygen donors such as DMF and dimethyl sulfoxide (DMSO) form more stable complexes than nitrogen donors due to the better match between the hard aluminum(III) center and the hard oxygen donor atoms [8]. This preference follows the principles of hard-soft acid-base theory, where the hard aluminum acid preferentially coordinates with hard oxygen bases.

Spectroscopic evidence from infrared and nuclear magnetic resonance studies demonstrates that complex formation results in significant perturbations of both the metal center and the organic ligands. The ²⁷Al NMR chemical shift moves to higher field upon coordination, indicating increased electron density around the aluminum nucleus [9]. Simultaneously, the organic ligands exhibit characteristic changes in their vibrational spectra, with carbonyl stretching frequencies typically shifting to lower wavenumbers upon coordination [8].

The kinetics of complex formation with organic donors follow a dissociative mechanism similar to water exchange, where the rate-determining step involves the departure of a coordinated water molecule [10]. This mechanism is consistent with the high charge density of aluminum(III) and the strong electrostatic interactions that characterize its coordination chemistry. The activation parameters for ligand exchange reactions indicate that the process is entropy-controlled, with large positive activation entropies reflecting the increased disorder associated with solvent reorganization [10].

Polymeric Network Formation in Concentrated Aqueous Solutions

At elevated concentrations, aluminum perchlorate nonahydrate exhibits a pronounced tendency to form polymeric networks through various bridging mechanisms. The formation of these extended structures is driven by the high charge density of the aluminum(III) cation and the availability of multiple coordination sites [11] [12]. The polymeric networks typically involve bridging through hydroxide ions, water molecules, or in some cases, perchlorate anions in unusual coordination modes.

The most common pathway for polymer formation involves the hydrolysis of coordinated water molecules to generate hydroxide bridges. This process is particularly favored at moderate pH values where the aluminum centers retain sufficient Lewis acidity to promote water deprotonation while maintaining solubility [11]. The resulting polymeric structures can be represented schematically as:

[Al(OH₂)₅]³⁺ + [Al(OH₂)₅]³⁺ → [Al(OH₂)₄-OH-Al(OH₂)₄]⁵⁺ + H₃O⁺

The kinetics of polymer formation are strongly dependent on concentration, temperature, and pH. At concentrations above 1 M, the rate of polymerization increases dramatically due to the higher probability of intermolecular interactions [11]. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 80-120 kJ/mol for the polymer-forming reactions.

| Concentration (M) | Polymerization Rate (s⁻¹) | Degree of Polymerization | Network Connectivity |

|---|---|---|---|

| 0.1 | 10⁻⁶ | 1.2 | Linear |

| 0.5 | 10⁻⁴ | 2.8 | Branched |

| 1.0 | 10⁻² | 5.4 | Cross-linked |

| 2.0 | 10⁻¹ | 12.3 | Gel formation |

The perchlorate anions play a crucial role in modulating the extent of polymerization through their weakly coordinating nature. Unlike more strongly coordinating anions such as chloride or sulfate, perchlorate ions do not compete effectively for aluminum coordination sites, allowing for more extensive polymer formation [7]. However, at very high concentrations, perchlorate ions can participate in bridging arrangements, particularly through bidentate coordination modes that involve two oxygen atoms of the tetrahedral perchlorate ion [12].

Structural characterization of these polymeric networks using extended X-ray absorption fine structure (EXAFS) spectroscopy reveals that the aluminum centers maintain their preference for octahedral coordination even within the polymeric framework [13]. The aluminum-aluminum distances in the polymeric structures are typically 3.0-3.5 Å when bridged through hydroxide ions and 3.8-4.2 Å when bridged through water molecules [13].

The formation of polymeric networks has significant implications for the solution properties of aluminum perchlorate. The viscosity of concentrated solutions increases dramatically with the extent of polymerization, following power-law behavior with respect to concentration [14]. This viscosity increase is accompanied by changes in the electrical conductivity, as the mobility of ionic species becomes increasingly restricted within the polymeric network [3].